This compound has been synthesized and characterized in various studies focusing on the development of selective inhibitors for human carbonic anhydrases and other biological targets. The classification of this compound falls within the realm of medicinal chemistry due to its potential therapeutic applications .
The synthesis of 2,6-difluoro-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves several key steps:
The molecular structure of 2,6-difluoro-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide can be described as follows:
The compound exhibits specific bond angles and lengths that can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. The presence of fluorine atoms significantly influences both electronic properties and molecular interactions .
Chemical reactions involving this compound primarily focus on:
The mechanism of action for 2,6-difluoro-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide primarily involves:
The physical and chemical properties of this compound include:
Nuclear Magnetic Resonance (NMR) spectroscopy provides insight into hydrogen environments within the molecule, while Mass Spectrometry (MS) confirms molecular weight and structural integrity .
The applications of 2,6-difluoro-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide encompass:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2